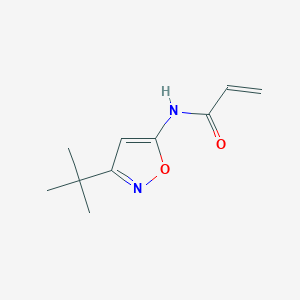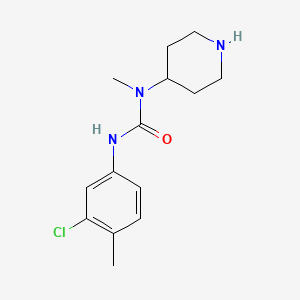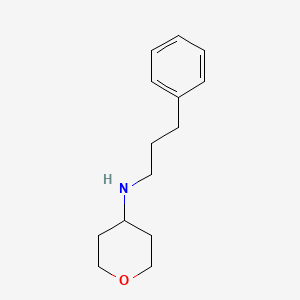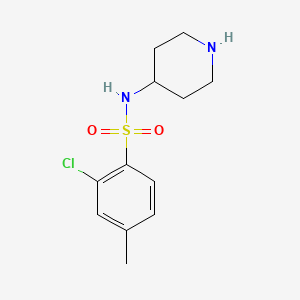
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, also known as TBOA, is a compound that is commonly used in scientific research for its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their inhibition can lead to an increase in glutamate concentration, which can have a range of physiological effects.
Mecanismo De Acción
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide works by inhibiting the activity of EAATs, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate concentration, which can have a range of physiological effects, including the activation of NMDA receptors and the induction of long-term potentiation (LTP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase glutamate concentration in the synaptic cleft. This can lead to the activation of various signaling pathways and the induction of LTP, which is thought to be involved in learning and memory. This compound has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit EAATs, which allows researchers to study the specific effects of glutamate on various physiological processes. However, this compound has limitations in terms of its specificity and potency, and its effects can be influenced by a range of factors, including the concentration of glutamate in the synaptic cleft and the presence of other neurotransmitters.
Direcciones Futuras
There are many potential future directions for research involving N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, including the development of more potent and selective EAAT inhibitors, the investigation of the role of EAATs in various diseases, and the exploration of the potential therapeutic effects of EAAT inhibitors in the treatment of neurological and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of this compound and other EAAT inhibitors on various physiological processes.
Métodos De Síntesis
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride, which can then be reacted with 5-amino-3-tert-butyl-1,2-oxazole to form this compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide is commonly used in scientific research to study the role of EAATs in various physiological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. It has also been used to study the effects of glutamate on the cardiovascular system and to investigate the potential therapeutic effects of EAAT inhibitors in the treatment of various diseases.
Propiedades
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHBNPKDITVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)



![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)
